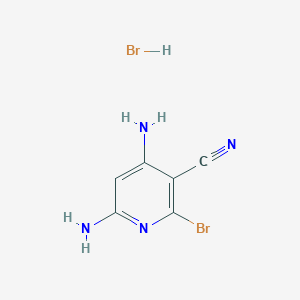
4,5-Dichloro-2-ethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-ethynylpyridine: is an organic compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-ethynylpyridine typically involves the halogenation of 2-ethynylpyridine. One common method is the reaction of 2-ethynylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Addition Reactions: Electrophiles like bromine or iodine can add to the ethynyl group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the ethynyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under specific conditions.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Addition Products: Compounds with halogens or other groups added to the ethynyl group.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound.
Applications De Recherche Scientifique
4,5-Dichloro-2-ethynylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine: Lacks the chlorine atoms present in 4,5-Dichloro-2-ethynylpyridine.
4,5-Dichloropyridine: Lacks the ethynyl group.
2,4,5-Trichloropyridine: Contains an additional chlorine atom compared to this compound.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H3Cl2N |
|---|---|
Poids moléculaire |
172.01 g/mol |
Nom IUPAC |
4,5-dichloro-2-ethynylpyridine |
InChI |
InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)4-10-5/h1,3-4H |
Clé InChI |
YYNBYHNBABJYEW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)






![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
